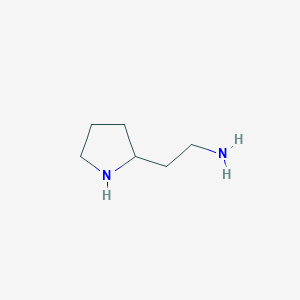

2-(Pyrrolidin-2-yl)ethanamine

Description

Contextualization within Amine Chemistry and Heterocyclic Compounds

2-(Pyrrolidin-2-yl)ethanamine is a primary amine characterized by the presence of a pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom. This structure places it at the intersection of two major classes of organic compounds: amines and heterocycles. The amine group imparts basicity and nucleophilic character to the molecule, allowing it to participate in a wide range of chemical reactions, such as alkylation, acylation, and the formation of Schiff bases.

The pyrrolidine ring, being a saturated heterocycle, introduces a three-dimensional element to the molecule's structure. Unlike its aromatic counterpart, pyrrole (B145914), the sp3-hybridized carbon atoms of the pyrrolidine ring allow for conformational flexibility, a feature that is crucial in its interactions with biological targets. nih.govnih.gov The study of such heterocyclic compounds is a cornerstone of medicinal chemistry, as they are prevalent in a vast number of natural products and synthetic drugs. tandfonline.comfrontiersin.org

Significance of the Pyrrolidine Scaffold and Ethanamine Moiety

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications. nih.govtandfonline.com Its prevalence is attributed to several key features:

Stereochemistry: The pyrrolidine ring contains chiral centers, leading to the existence of stereoisomers. The specific spatial arrangement of substituents on the ring can significantly influence the biological activity of a molecule due to different binding affinities with enantioselective proteins. nih.govnih.gov

Structural Rigidity and Flexibility: The non-planar nature of the pyrrolidine ring, often described as undergoing "pseudorotation," provides a degree of conformational constraint while still allowing for some flexibility. This can be advantageous in locking a molecule into a bioactive conformation. nih.govnih.gov

The ethanamine moiety [(CH2)2NH2] is a common functional group found in many biologically active compounds and pharmaceuticals. ontosight.airesearchgate.net It provides a basic nitrogen center and a flexible two-carbon linker, which can be crucial for interacting with biological targets such as receptors and enzymes. The presence of the primary amine group allows for the formation of salts, which can improve the solubility and bioavailability of a compound. ontosight.aicymitquimica.com

The combination of the pyrrolidine scaffold and the ethanamine moiety in this compound creates a molecule with a unique set of properties, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. solubilityofthings.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its derivatives has explored various avenues, primarily centered around its utility as a synthetic intermediate and its potential biological activities. Key research trajectories include:

Synthesis of Novel Derivatives: A significant portion of research has focused on the chemical modification of the this compound core to generate libraries of new compounds. This often involves reactions at the primary amine or the secondary amine of the pyrrolidine ring.

Medicinal Chemistry: The structural motifs present in this compound are found in compounds investigated for a range of therapeutic areas. For instance, pyrrolidine derivatives have been studied for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. frontiersin.org The ethanamine side chain is also a feature of compounds targeting the central nervous system. solubilityofthings.com

Coordination Chemistry: The nitrogen atoms in this compound can act as ligands, forming coordination complexes with metal ions. These complexes themselves can exhibit interesting chemical and biological properties.

Scope and Objectives of a Comprehensive Scholarly Review on this compound

A comprehensive scholarly review on this compound would aim to consolidate the existing knowledge on this compound and stimulate further research. The key objectives of such a review would be to:

Systematically document the synthetic routes to this compound and its derivatives, including starting materials, reaction conditions, and yields.

Compile and analyze the physicochemical properties of the compound, such as its pKa, solubility, and spectroscopic data.

Summarize the known chemical reactivity of this compound, detailing its behavior in various organic transformations.

Provide a critical overview of the applications of this compound and its derivatives in different fields, with a particular focus on medicinal chemistry and materials science.

Identify gaps in the current understanding of the compound's chemistry and biological activity, thereby suggesting future research directions.

By fulfilling these objectives, a scholarly review would serve as an invaluable resource for chemists and pharmacologists interested in the rich and diverse chemistry of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

133710-77-7 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-pyrrolidin-2-ylethanamine |

InChI |

InChI=1S/C6H14N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-5,7H2 |

InChI Key |

MCULVESJRLLZOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CCN |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 2 Pyrrolidin 2 Yl Ethanamine

Systematic IUPAC Nomenclature of 2-(Pyrrolidin-2-yl)ethanamine

The compound with the chemical structure featuring an ethanamine group attached to the second carbon atom of a pyrrolidine (B122466) ring is systematically named This compound . In this nomenclature, "ethanamine" is the parent functional group, and "pyrrolidin-2-yl" is the substituent group, with the number '2' indicating its point of attachment to the parent chain. The '-yl' suffix denotes that the pyrrolidine ring is a substituent.

Alternative names for derivatives can be found, such as N-substituted versions like N-methyl-2-(pyrrolidin-2-yl)ethanamine or N,N-dimethyl-2-(pyrrolidin-2-yl)ethanamine. fluorochem.co.uk It is important to distinguish this compound from its structural isomer, 2-(Pyrrolidin-1-yl)ethanamine, where the ethanamine group is attached to the nitrogen atom (position 1) of the pyrrolidine ring. nih.govchemspider.com

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | This compound |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 933746-29-1 (Unspecified stereochemistry) |

Note: CAS numbers for specific enantiomers may differ.

Stereoisomerism and Chirality in this compound

This compound possesses a single stereocenter, making it a chiral molecule. The source of this chirality is the carbon atom at the 2-position of the pyrrolidine ring. This carbon atom is bonded to four distinct groups:

A hydrogen atom.

The nitrogen atom within the pyrrolidine ring (N-1).

The C-3 methylene (B1212753) group of the pyrrolidine ring.

The ethanamine (-CH₂CH₂NH₂) side chain.

The presence of this chiral center means that the compound cannot be superimposed on its mirror image, leading to the existence of stereoisomers.

Enantiomeric Forms and Diastereomeric Relationships of this compound

Due to its single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-2-(Pyrrolidin-2-yl)ethanamine and (S)-2-(Pyrrolidin-2-yl)ethanamine. cymitquimica.comsigmaaldrich.com Enantiomers have identical physical properties (e.g., boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

A mixture containing equal amounts of both enantiomers is called a racemic mixture or racemate. As the parent molecule contains only one stereocenter, it does not have diastereomers. Diastereomers would only arise if a second, distinct stereocenter were introduced into the molecule, for instance, through substitution on the pyrrolidine ring or the ethanamine side chain.

Table 2: Enantiomeric Forms of this compound

| Enantiomer | Stereochemical Descriptor | Relationship |

|---|---|---|

| Form A | (R) | Enantiomer of Form B |

Absolute Configuration Assignment Methodologies for Chiral this compound

The absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral center is assigned the descriptor 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. psiberg.comwikipedia.orglibretexts.org

Cahn-Ingold-Prelog (CIP) Priority Assignment:

Atomic Number: Priority is assigned to the four groups attached to the chiral center based on the atomic number of the atom directly bonded to it. Higher atomic number receives higher priority. wikipedia.org For this compound, the atoms attached to C-2 are N, C, C, and H. The ring nitrogen (atomic number 7) gets the highest priority (1).

Tie-Breaking: The two carbon atoms (from the ethanamine side chain and C-3 of the ring) are a tie. To break the tie, one moves to the next atoms along each chain and compares them. libretexts.org The side-chain carbon is bonded to another carbon and two hydrogens, while the ring carbon (C-3) is bonded to two hydrogens and the C-4 carbon. Further analysis of subsequent atoms determines the priority.

Orientation: The molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. libretexts.org

Assignment: The direction from the highest priority group (1) to the second (2) to the third (3) is observed. If the direction is clockwise, the configuration is 'R'. If it is counter-clockwise, the configuration is 'S'. psiberg.com

Experimental Determination: Experimentally, the absolute configuration of molecules like this compound can be determined through several methods:

X-ray Crystallography: This is a definitive method that provides the precise three-dimensional structure of a molecule in its crystalline state, from which the absolute configuration can be directly observed. researchgate.netresearchgate.net

Chiral Derivatization and NMR Spectroscopy: The chiral amine can be reacted with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid chloride, to form diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original amine. researchgate.net

Chemical Correlation: The configuration can be established by chemically converting the molecule, without altering the stereocenter, into a compound whose absolute configuration is already known.

Conformational Analysis of the Pyrrolidine Ring and Ethanamine Side Chain

The three-dimensional shape of this compound is not static due to the flexibility of the pyrrolidine ring and rotation around single bonds.

Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to minimize angle strain and torsional strain. The two most common conformations are the envelope (Cₛ symmetry) , where one atom is out of the plane of the other four, and the twist or half-chair (C₂ symmetry) , where two adjacent atoms are displaced on opposite sides of a plane formed by the other three. beilstein-journals.orgbeilstein-journals.org

The puckering of the pyrrolidine ring is a dynamic process known as pseudorotation. beilstein-journals.org The specific preferred conformation and the energy barrier between different puckered states are influenced by the nature and position of substituents on the ring. nih.govfrontiersin.org For a 2-substituted pyrrolidine, the substituent (in this case, the ethanamine group) can occupy either an axial or an equatorial-like position, which affects the conformational equilibrium. The relative stability of these conformations is often studied using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. beilstein-journals.orgnih.govnih.gov

Ethanamine Side Chain Conformation: The ethanamine side chain has conformational freedom due to rotation around the single bonds:

C2-C(ethylamine) bond: Rotation around this bond determines the orientation of the side chain relative to the pyrrolidine ring.

C-C bond within the ethylamine (B1201723) chain: Rotation here results in different staggered and eclipsed rotamers (e.g., gauche and anti-conformers).

Table 3: Summary of Conformational Features

| Molecular Fragment | Conformational Property | Description |

|---|---|---|

| Pyrrolidine Ring | Ring Pucker | Adopts non-planar envelope or twist conformations to relieve strain. beilstein-journals.orgbeilstein-journals.org |

| Pseudorotation | The ring undergoes rapid interconversion between different puckered forms. beilstein-journals.org |

| Ethanamine Side Chain | Rotational Isomerism (Rotamers) | Rotation around C-C single bonds leads to different spatial arrangements (e.g., gauche, anti). |

Synthetic Methodologies for 2 Pyrrolidin 2 Yl Ethanamine

General Strategies for Pyrrolidine (B122466) Ring Construction and Amine Introduction

The construction of the pyrrolidine ring is a cornerstone of many synthetic endeavors. researchgate.net Common strategies for forming this five-membered nitrogen heterocycle include:

Cyclization Reactions: Intramolecular reactions that form a single bond are frequently employed. These can include ring-closing metathesis, intramolecular hydroamination, and acid-mediated cyclizations. researchgate.net

[3+2] Cycloadditions: This method involves the reaction of a three-atom component with a two-atom component to form the five-membered ring in a concerted or stepwise manner. researchgate.netnih.gov A classic example is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene. nih.govosaka-u.ac.jp

Functionalization of Existing Pyrrolidines: Starting with a pre-existing pyrrolidine ring, such as the readily available amino acid proline, and modifying its functional groups is another common approach. mdpi.com

The introduction of the ethanamine moiety can be achieved through various methods, often after the pyrrolidine ring has been formed. Reductive amination is a particularly versatile technique for this purpose.

Racemic Syntheses of 2-(Pyrrolidin-2-yl)ethanamine

Racemic syntheses produce a mixture of both enantiomers of the target molecule. These methods are often simpler and more cost-effective than their enantioselective counterparts.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring from acyclic precursors is a key strategy. mdpi.com For instance, γ-aminoesters can undergo cyclization to form pyrrolidin-2-ones, which can then be further functionalized. mdpi.com The cyclization of γ-aminoester 4a, for example, proceeds when refluxed in a toluene (B28343) solution with acetic acid. mdpi.com Another approach involves the Tf2O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids to yield 2-substituted pyrrolidines. organic-chemistry.org

Reductive Amination Approaches to the Ethanamine Moiety

Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones. youtube.comlibretexts.org This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Specifically for the synthesis of this compound, a common method involves the reductive amination between pyrrolidin-2-ylmethanamine (B1209507) and acetaldehyde. Sodium cyanoborohydride is often the reducing agent of choice in a solvent like methanol (B129727) under an inert atmosphere.

| Reactants | Reagents | Product |

| Pyrrolidin-2-ylmethanamine, Acetaldehyde | Sodium cyanoborohydride, Methanol | This compound |

Multi-Step Conversions from Precursor Molecules

The synthesis of this compound can also be achieved through multi-step sequences starting from readily available precursors. For example, itaconic acid can be transformed in a five-step sequence into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. nih.gov These intermediates can then be further elaborated to introduce the desired ethanamine side chain.

Enantioselective Syntheses of Chiral this compound

The development of enantioselective syntheses is crucial for accessing specific stereoisomers, which often exhibit different biological activities.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the construction of chiral molecules, including pyrrolidine derivatives. mdpi.comnih.gov Several strategies have been developed to achieve enantioselective pyrrolidine synthesis:

Asymmetric 1,3-Dipolar Cycloaddition: The use of chiral catalysts in the 1,3-dipolar cycloaddition of azomethine ylides provides a versatile route to enantiomerically enriched pyrrolidines. rsc.org

Asymmetric 'Clip-Cycle' Synthesis: This method involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

Rhodium-Catalyzed C-H Insertion: The direct difunctionalization of a pyrrolidine moiety through consecutive rhodium(II)-catalyzed C-H insertions can lead to C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Iridacycle-Catalyzed Annulation: A chiral amine-derived iridacycle complex can catalyze the annulation of racemic diols and primary amines to produce a wide range of enantioenriched pyrrolidines. organic-chemistry.org

These asymmetric methods often provide access to key chiral intermediates that can be further converted to enantiomerically pure this compound.

| Catalytic System | Reaction Type | Products |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Enantioenriched Pyrrolidines |

| Rhodium(II) | C-H Insertion | C2-Symmetrical Pyrrolidines |

| Chiral Iridacycle | Annulation | Enantioenriched Pyrrolidines |

Chiral Auxiliary-Mediated Stereoselective Syntheses

Chiral auxiliaries are instrumental in stereoselective synthesis, guiding the formation of a desired stereoisomer. In the context of this compound synthesis, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a key bond-forming reaction. Following the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

One common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, a proline-derived auxiliary can be used to control the stereochemistry during the formation of the pyrrolidine ring. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagents to attack from the less hindered face, thus establishing the desired stereocenter. A key step in such a sequence is the asymmetric Michael addition to form a precursor with the correct stereochemistry. researchgate.net The subsequent cyclization and removal of the auxiliary afford the chiral pyrrolidine derivative.

Another approach utilizes chiral auxiliaries in the alkylation of a pyrrolidinone precursor. researchgate.net The auxiliary, attached to the nitrogen atom, directs the stereoselective addition of a two-carbon unit to the C4 position of the pyrrolidinone ring. researchgate.net Subsequent chemical transformations, including reduction of the lactam and deprotection, yield the target this compound. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity in the key alkylation step.

Enzymatic Biotransformations for Chiral this compound Production

Enzymatic biotransformations have emerged as powerful and sustainable alternatives for the synthesis of chiral amines. nih.gov These methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds under mild reaction conditions. nih.govacs.org

Transaminases (TAs) are a prominent class of enzymes used for chiral amine synthesis. mbl.or.kr They catalyze the transfer of an amino group from an amine donor to a ketone substrate, creating a new chiral center with high enantiomeric excess. nih.govmbl.or.kr For the synthesis of this compound, a suitable keto-precursor, such as 1-(pyrrolidin-2-yl)ethan-1-one, could be subjected to an asymmetric amination reaction catalyzed by a stereoselective transaminase. The choice between an (R)-selective or (S)-selective transaminase determines which enantiomer of the product is formed. mbl.or.kr The reaction equilibrium can often be shifted towards the product side by using a sacrificial amine donor like isopropylamine (B41738) or alanine. mbl.or.kr

Imine reductases (IREDs) and reductive aminases (RedAms) offer another biocatalytic route. acs.org These enzymes catalyze the reduction of a pre-formed imine or the direct reductive amination of a ketone with an amine donor, respectively. acs.org A multi-enzymatic cascade process can be designed where a transaminase first converts a diketone into a cyclic imine (pyrroline), which is then stereoselectively reduced by a reductive aminase to yield the desired chiral pyrrolidine. acs.org

The development of robust and highly selective enzymes through protein engineering techniques like directed evolution has significantly expanded the substrate scope and efficiency of these biocatalytic methods. nih.gov

Resolution Techniques for Racemic this compound

When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture, a 50:50 mixture of both enantiomers. libretexts.org The separation of these enantiomers, a process known as resolution, is necessary to obtain the desired stereoisomer. libretexts.org

Diastereomeric Salt Formation: This classical resolution method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orgpharmaguideline.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgpharmaguideline.com Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used for the resolution of racemic bases. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treating the salts with a base to liberate the free amine and the resolving agent. pharmaguideline.com

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of an enzyme to preferentially react with one enantiomer of the racemic mixture. whiterose.ac.uk For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. The acylated product and the unreacted amine can then be separated. This method can provide high enantiomeric excess for the unreacted enantiomer, although the maximum theoretical yield for a single enantiomer is 50%. whiterose.ac.uk

Table 1: Overview of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. libretexts.orgpharmaguideline.com | Well-established, scalable. | Requires stoichiometric amounts of resolving agent, often involves trial-and-error to find a suitable agent. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. whiterose.ac.uk | High selectivity, mild conditions. | Maximum 50% yield for the desired enantiomer, requires enzyme and substrate compatibility. |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process by improving efficiency, minimizing waste, and using safer chemicals. rasayanjournal.co.innih.gov

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. chemistry-teaching-resources.comsavemyexams.com Addition and rearrangement reactions generally have a high atom economy, often 100%, as all reactant atoms are utilized in the product. chemistry-teaching-resources.comsavemyexams.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. chemistry-teaching-resources.com

For the synthesis of this compound, routes that involve cycloadditions or tandem reactions that form multiple bonds in a single step are generally more atom-economical. For example, a manganese-catalyzed conversion of primary diols and amines to pyrroles proceeds with high atom economy, producing only water and hydrogen as byproducts. organic-chemistry.org While this example produces a pyrrole (B145914) and not a pyrrolidine, the principle of maximizing atom economy through catalyst-driven, addition-type reactions is a key green chemistry goal. organic-chemistry.org

The efficiency of a reaction is also measured by its percentage yield, which compares the actual amount of product obtained to the theoretical maximum. chemistry-teaching-resources.com Optimizing reaction conditions to maximize yield is a fundamental aspect of green chemistry.

Solvent Selection and Waste Minimization

The choice of solvent is a critical factor in the environmental footprint of a chemical process. nih.gov Traditional syntheses often use hazardous and volatile organic solvents. rasayanjournal.co.in Green chemistry promotes the use of safer, more environmentally benign solvents such as water, ethanol, or supercritical fluids like CO2. nih.gov For instance, iridium-catalyzed reductive amination of pyrrolidine derivatives has been shown to be effective in water, offering both environmental benefits and potentially inhibiting the formation of byproducts. smolecule.com

Waste minimization is achieved by designing synthetic routes that reduce the number of steps, avoid the use of protecting groups, and utilize catalytic rather than stoichiometric reagents. nih.gov Catalysts, used in small amounts, can be recycled and reused, significantly reducing waste. chemistry-teaching-resources.com Biocatalytic processes are particularly advantageous in this regard, as they are often performed in aqueous media and generate biodegradable waste. acs.org

Comparative Analysis of Synthetic Routes: Yields, Selectivities, and Scalability

The choice of a synthetic route for this compound on an industrial scale depends on a careful evaluation of several factors, including yield, stereoselectivity, cost, safety, and scalability.

| Synthetic Approach | Typical Yield | Stereoselectivity | Scalability | Key Considerations |

| Chiral Auxiliary-Mediated Synthesis | Moderate to Good | High (dependent on auxiliary) | Moderate to High | Cost of chiral auxiliary, additional protection/deprotection steps. |

| Enzymatic Biotransformation | Good to Excellent illinois.edu | Excellent (>99% ee often achievable) illinois.edu | Can be challenging; requires specialized bioreactors and process optimization. | Enzyme stability and cost, substrate scope. mbl.or.kr |

| Resolution of Racemate | Max. 50% for one enantiomer (kinetic resolution) whiterose.ac.uk | High | Good | Loss of at least 50% of material, cost of resolving agent. |

| Catalytic Asymmetric Synthesis | Good to High | Good to Excellent | Generally good | Catalyst cost and sensitivity, potential for metal contamination. |

Enzymatic routes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. nih.govacs.org However, scaling up biocatalytic processes can present challenges related to enzyme production, stability, and the need for specialized equipment. smolecule.com

Resolution of a racemate is a well-established and often scalable technique. pharmaguideline.com Its main drawback is the inherent loss of at least half of the material, which is not atom-economical. researchgate.net

Catalytic asymmetric synthesis , where a chiral catalyst is used to generate the desired enantiomer, is a highly attractive approach. It can offer high yields and selectivities and is often more atom-economical than using chiral auxiliaries. The scalability depends on the cost, activity, and robustness of the catalyst. For example, palladium-catalyzed reactions are widely used for the synthesis of substituted pyrrolidines. researchgate.net

Ultimately, the optimal synthetic route is a compromise between these factors, tailored to the specific requirements of the desired application.

Chemical Reactivity and Reaction Mechanisms of 2 Pyrrolidin 2 Yl Ethanamine

Nucleophilic Properties of the Primary Amine Group in 2-(Pyrrolidin-2-yl)ethanamine

The primary amine group (-NH2) of the ethanamine side chain is a potent nucleophilic center. The lone pair of electrons on the nitrogen atom is readily available to attack electron-deficient centers (electrophiles). chemguide.co.ukchemrevise.org Generally, primary aliphatic amines are strong bases and good nucleophiles because the attached alkyl groups are electron-releasing, which increases the electron density on the nitrogen atom compared to ammonia. chemrevise.orgmasterorganicchemistry.com

This nucleophilicity drives reactions with a variety of electrophiles. For instance, in reactions with alkyl halides, the primary amine can undergo nucleophilic substitution to form secondary amines. savemyexams.com The reaction proceeds via an initial attack of the amine on the electrophilic carbon of the alkyl halide, leading to the formation of an ammonium (B1175870) salt intermediate. A subsequent deprotonation, often by another amine molecule acting as a base, yields the final product. chemrevise.orgsavemyexams.com The inherent reactivity of the primary amine makes it a primary site for initial transformations in many synthetic sequences.

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom in this compound

The secondary amine within the pyrrolidine ring also possesses a lone pair of electrons and exhibits nucleophilic properties. However, its reactivity is generally modulated by greater steric hindrance compared to the primary amine group. masterorganicchemistry.com The nitrogen atom is part of a five-membered ring, which confers a degree of conformational rigidity.

While secondary amines are typically more basic and more nucleophilic than primary amines due to the presence of two electron-donating alkyl groups attached to the nitrogen, steric bulk can significantly diminish their effectiveness as nucleophiles. masterorganicchemistry.com Therefore, in competitive reactions, electrophiles will often react preferentially with the less sterically hindered primary amine. However, under specific conditions or with appropriate protecting group strategies, the pyrrolidine nitrogen can be targeted for reactions such as alkylation or acylation.

Formation of Imine and Schiff Base Derivatives from this compound

This compound readily reacts with aldehydes and ketones to form imine or Schiff base derivatives. This condensation reaction typically involves the nucleophilic attack of the primary amine group on the carbonyl carbon. The resulting hemiaminal intermediate then dehydrates to form the stable C=N double bond of the imine. smolecule.comnih.gov

Solvent-free methods or the use of catalysts can enhance the efficiency of imine formation. scirp.org The reaction of various amines with aldehydes like 2-acetylpyridine (B122185) has been shown to produce Schiff base ligands that can coordinate with metal ions. nih.gov Given the presence of two amine groups in this compound, the reaction with carbonyl compounds is expected to occur preferentially at the more accessible and typically more reactive primary amine.

Table 1: Representative Imine Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product Type | Typical Conditions |

| Primary Amine | Aldehyde | Imine (Schiff Base) | Mixing reactants, often with mild heating or a catalyst like formic acid. scirp.org |

| Primary Amine | Ketone | Imine (Schiff Base) | Similar to aldehydes, may require more forcing conditions. smolecule.com |

Alkylation and Acylation Reactions Involving this compound

Both amine groups in this compound can undergo alkylation and acylation. Alkylation involves the reaction with alkyl halides, while acylation is typically performed using acyl chlorides or anhydrides. smolecule.comniscpr.res.in

Alkylation: The reaction with alkyl halides can lead to a mixture of products due to multiple substitutions. chemguide.co.uk The primary amine can be successively alkylated to form secondary and tertiary amines, and ultimately a quaternary ammonium salt. savemyexams.com The secondary pyrrolidine nitrogen can also be alkylated. researchgate.net Reductive alkylation, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method to form secondary or tertiary amines with high selectivity. acs.org

Acylation: Acylation reactions are generally easier to control than alkylations. The primary amine reacts readily with acylating agents like acyl chlorides in the presence of a base (e.g., pyridine) to form amides. niscpr.res.in It is possible to achieve selective acylation of the primary amine in the presence of the secondary amine due to the lower steric hindrance of the primary amine. niscpr.res.in

Table 2: General Conditions for Alkylation and Acylation

| Reaction Type | Reagent | Product | Notes |

| Alkylation | Alkyl Halide (e.g., R-Br) | Secondary/Tertiary Amines, Quaternary Salts | Often results in a mixture of products. chemguide.co.uk |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., H₂, Pd/C) | Secondary/Tertiary Amines | Provides controlled alkylation. acs.org |

| Acylation | Acyl Chloride (e.g., R-COCl), Base | Amide | Generally a highly selective reaction at the primary amine. niscpr.res.in |

Cyclization and Annulation Reactions Utilizing this compound as a Building Block

The bifunctional nature of this compound makes it a valuable building block in cyclization and annulation reactions to construct complex heterocyclic scaffolds. The two nitrogen atoms can act as dinucleophiles, reacting with dielectrophiles to form new rings.

For example, pyrrolidine derivatives are used in the synthesis of fused bicyclic compounds and other privileged heterocyclic pharmacophores. nih.gov Annulation reactions, such as [3+3] or [4+2] cycloadditions, can be employed to build fused ring systems. nih.govresearchgate.net In these processes, the amine can react with a suitable partner containing multiple electrophilic sites, leading to intramolecular ring closure. For instance, reactions with donor-acceptor cyclopropanes can lead to the formation of pyrrolidin-2-ones after ring-opening and subsequent lactamization. mdpi.comnih.gov The specific reaction pathway and resulting structure depend on the reagents and conditions used. mdpi.com

Mechanistic Elucidation of Key Transformations of this compound

The mechanisms of the key reactions involving this compound are well-established for amine chemistry.

Nucleophilic Substitution (e.g., Alkylation): The reaction with an alkyl halide proceeds via an SN2 mechanism. The amine nucleophile attacks the electrophilic carbon atom, displacing the halide leaving group in a single concerted step. For primary amines, this leads to an alkylammonium halide salt, which is then deprotonated. chemrevise.org

Imine Formation: This is a nucleophilic addition-elimination reaction. The primary amine adds to the carbonyl group to form a neutral carbinolamine or hemiaminal intermediate. Under acidic or basic catalysis, this intermediate eliminates a molecule of water to form the imine.

Annulation Reactions: The mechanisms for annulation reactions are more complex and varied. For example, a [3+3] annulation might proceed through a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization. nih.gov A [4+2] annulation could involve a similar Michael addition followed by an intramolecular oxa-Michael cyclization. nih.gov Palladium-catalyzed carboamination reactions involving alkene substrates proceed via a syn-heteropalladation mechanistic pathway to form pyrrolidine derivatives. organic-chemistry.org The specific pathway is highly dependent on the substrates and catalysts employed.

Derivatization and Scaffold Modifications of 2 Pyrrolidin 2 Yl Ethanamine

Amidation and Sulfonamidation of 2-(Pyrrolidin-2-yl)ethanamine

The amine functionalities of this compound are readily converted into amide and sulfonamide linkages, which are key functional groups in many biologically active molecules. The primary amine of the ethanamine side chain is typically more reactive and accessible for these transformations compared to the secondary amine within the pyrrolidine (B122466) ring.

Amidation is commonly achieved by reacting the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. This reaction forms a stable amide bond. For instance, studies on related pyrrolidine structures have demonstrated the synthesis of N-substituted propanamides by reacting the amine with activated forms of (S)-ketoprofen and (S)-ibuprofen. scispace.com Similarly, the acylation of the pyrrolidine nitrogen has been documented, leading to compounds like 1-{2-[2-(1H-pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone. researchgate.net These reactions are fundamental in medicinal chemistry for linking different molecular fragments.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. This creates a sulfonamide group, a well-known pharmacophore. The synthesis of N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide derivatives, such as those bearing nitro or bromo-fluoro substituents on the phenyl ring, highlights this modification. vulcanchem.commolport.com These reactions are pivotal for creating libraries of compounds for screening purposes.

| Derivative Type | Reagent Example | Resulting Compound Structure | Research Context |

| Amide | Cyclohexanecarbonyl chloride | N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide nih.gov | Synthesis of selective 5-HT1A receptor agonists. nih.gov |

| Amide | (S)-Ibuprofen (activated) | (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide scispace.com | Development of NSAID derivatives with potentially improved profiles. scispace.com |

| Sulfonamide | 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide vulcanchem.com | Synthesis of targeted chemical libraries. |

| Sulfonamide | 2-Bromo-4-fluorobenzene-1-sulfonyl chloride | 2-bromo-4-fluoro-N-[2-(pyrrolidin-2-yl)ethyl]benzene-1-sulfonamide molport.com | Building block for chemical synthesis. molport.com |

| Sulfonamide | 4-(2-Aminoethyl)benzenesulfonamide | 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide google.com | Intermediate in the synthesis of complex pharmaceutical agents. google.com |

Urea (B33335) and Thiourea (B124793) Formation from this compound

The formation of urea and thiourea derivatives represents another key strategy for modifying this compound. These functional groups are excellent hydrogen bond donors and acceptors, often used to enhance interactions with biological targets.

The synthesis is typically straightforward, involving the nucleophilic attack of the primary amine onto an isocyanate or an isothiocyanate, respectively. commonorganicchemistry.commdpi.com This addition reaction is generally high-yielding and proceeds under mild conditions, making it suitable for generating diverse compound libraries. commonorganicchemistry.com While urea derivatives contain a carbonyl group (C=O) flanked by two nitrogen atoms, thioureas feature a thiocarbonyl group (C=S), which imparts different electronic and steric properties. nih.gov

Research on related amine structures has led to the synthesis of numerous urea and thiourea compounds with applications in medicinal chemistry. mdpi.comnih.govnih.gov For example, thioureas derived from (S)-1-(2-pyridyl)ethylamine have been explored as organocatalysts in asymmetric synthesis. mdpi.com

| Derivative Type | General Reactant | Resulting Functional Group | Key Features |

| Urea | Isocyanate (R-N=C=O) | -NH-C(=O)-NH-R | Strong hydrogen bonding capabilities; common in kinase inhibitors. acs.org |

| Thiourea | Isothiocyanate (R-N=C=S) | -NH-C(=S)-NH-R | Can act as a metal chelator; different electronic properties from urea. mdpi.comksu.edu.tr |

Representative Urea and Thiourea Structures:

| Compound Name | Class | Synthetic Precursors |

| 1-(tert-Butyl)-3-[2-(4-phenylthiazol-2-yl)ethyl]urea nih.gov | Urea | 4-phenylthiazol-2-ethylamine, tert-Butyl isocyanate |

| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide ksu.edu.tr | Thiourea | 2-amino-5–bromo pyridine, Furan-2-carbonyl isothiocyanate |

| 1-Aryl-3-(pyridin-2-yl) substituted thiourea mdpi.com | Thiourea | Pyridin-2-amine, Aryl isothiocyanate |

Formation of Polymeric Structures and Dendrimers Based on this compound

The bifunctional nature of this compound, possessing both a primary and a secondary amine, makes it an ideal building block for the synthesis of complex polymeric architectures such as dendrimers. researchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. scispace.com

In the divergent synthesis of dendrimers like Poly(amidoamine) (PAMAM), an initiator core such as ethylenediamine (B42938) is typically used. nih.gov The synthesis proceeds in an iterative sequence of steps. A molecule like this compound can serve as a branching unit. The process generally involves:

A Michael addition reaction of the amine groups to an acrylate (B77674) ester (e.g., methyl acrylate).

An amidation reaction of the resulting ester with another diamine.

This sequence creates a new "generation," doubling the number of reactive terminal groups at each step. nih.gov The internal cavities of these dendrimers can encapsulate guest molecules, and their surfaces can be functionalized for applications in drug delivery and materials science. nih.govmdpi.com

| Dendrimer Property | Description | Relevance of this compound |

| Core | The central molecule from which the dendrimer grows. | The diamine structure allows it to function as a core or a branching unit. |

| Generation (G) | The number of iterative reaction cycles used in synthesis (e.g., G0, G1, G2). | Each generation adds a layer of branches, increasing size and surface groups. |

| Branching | The diamine functionality enables a 1→2 branching pattern, essential for dendritic growth. researchgate.net | The primary and secondary amines can react to build layers. |

| Surface Groups | The terminal functional groups on the dendrimer's periphery (e.g., -NH2, -COOH). | The primary amine of the building block becomes a terminal group in the final generation. |

Introduction of Functional Groups onto the Pyrrolidine Ring of this compound

Beyond derivatizing the ethylamine (B1201723) side chain, the pyrrolidine ring itself can be chemically modified to create novel scaffolds. These modifications can alter the steric and electronic properties of the molecule, influencing its conformation and interactions.

One significant modification is the oxidation of the pyrrolidine ring . The carbon adjacent to the ring nitrogen can be oxidized to a carbonyl group, converting the pyrrolidine into a pyrrolidin-2-one (a lactam). This transformation has been achieved on related N-substituted pyrrolidines using reagents like copper(II) acetate (B1210297) with Oxone as the oxidant, which can induce C-N bond cleavage and oxidation.

Another strategy is the alkylation of the pyrrolidine ring . While direct C-H alkylation is challenging, synthetic routes starting from substituted pyrrolidone precursors allow for the introduction of alkyl groups at various positions on the ring. For example, methods have been developed for synthesizing 2-substituted pyrrolidines from carbonyl compounds and 3-chloropropylamine. organic-chemistry.org Furthermore, catalytic hydrogenation of specifically designed precursors can yield substituted pyrrolidines. google.comgoogle.com

| Reaction Type | Reagents/Conditions | Modification Site | Resulting Structure |

| Ring Oxidation | Cu(OAc)₂, Oxone | C5-position of the pyrrolidine ring | Pyrrolidin-2-one derivative |

| Ring Alkylation | Alkyl halide with a strong base (e.g., LHMDS) on a pyrrolidone precursor | C-atoms of the pyrrolidine ring | Alkyl-substituted pyrrolidine |

| Reductive Amination | Catalytic hydrogenation (e.g., Raney Nickel) of a nitromethylene-pyrrolidine precursor | Exocyclic double bond at C2 | Aminomethyl-substituted pyrrolidine |

Generation of Complex Macrocycles and Cryptands Incorporating this compound

The incorporation of this compound into macrocyclic and cryptand structures is an advanced synthetic strategy used to create molecules with specific recognition and binding properties.

Macrocycles are large cyclic molecules, and their synthesis is a key strategy in medicinal chemistry to enhance potency and selectivity by constraining the molecule into a bioactive conformation. nih.govscienceopen.com The diamine structure of this compound makes it an excellent linker for connecting different parts of a linear precursor to form a macrocycle. For example, a structurally related moiety, 2-pyrrolidin-1-yl-ethoxy, is a component of the potent Janus kinase (JAK2) inhibitor SB1518, which is a complex macrocycle. nih.govscienceopen.com The macrocyclization can be achieved through reactions like intramolecular amidation or alkylation. nih.gov

Cryptands are three-dimensional, cage-like molecules designed to encapsulate ions or small molecules with high selectivity. researchgate.net They are typically synthesized by connecting two bridgehead atoms (often nitrogen) with three polyether or other linker chains. mdpi.com The two nitrogen atoms of this compound (one in the ring, one on the side chain) can serve as the bridgeheads for constructing such a cryptand, creating a specific 3D cavity. The synthesis of cryptands often involves multi-step procedures, including high-dilution cyclization reactions to favor intramolecular over intermolecular processes. mdpi.comrsc.org

| Complex Structure | Description | Role of this compound | Example of Related Structure |

| Macrocycle | A large cyclic molecule, often with 12 or more atoms in the ring. nih.gov | Can act as a linker segment or provide conformational rigidity within the ring. | Pacritinib, a macrocyclic JAK2 inhibitor. scienceopen.com |

| Cryptand | A three-dimensional polycyclic molecule with a cage-like structure for guest encapsulation. researchgate.net | The two nitrogen atoms can serve as bridgeheads to which linker chains are attached. | [K(2.2.2-cryptand)]⁺, a classic cryptand complex encapsulating a potassium ion. researchgate.net |

| Aza-Crown Ether | A macrocycle where some oxygen atoms of a crown ether are replaced by nitrogen atoms. | Can be incorporated as the nitrogen-containing portion of the ring. | Not specifically found, but a logical synthetic target. |

Coordination Chemistry of 2 Pyrrolidin 2 Yl Ethanamine

Ligand Properties and Chelating Ability of 2-(Pyrrolidin-2-yl)ethanamine

This compound is a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms. Its structure features two nitrogen donor atoms: a primary amine at the end of the ethyl chain and a secondary amine within the pyrrolidine (B122466) ring. This arrangement allows it to act as a chelating agent, forming a stable five-membered ring with a metal ion. This ring structure, M-N-C-C-N, is analogous to that formed by the well-studied ligand ethylenediamine (B42938).

The formation of such a chelate ring significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes with two separate, monodentate amine ligands. This phenomenon is known as the chelate effect, which is primarily driven by a favorable increase in entropy upon complexation.

A key feature of this compound is its inherent chirality. The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, meaning the ligand exists as two non-superimposable mirror images, the (R) and (S) enantiomers. This chirality is a critical factor in the stereochemistry of its coordination compounds, influencing the arrangement of the ligands around the metal center and allowing for the synthesis of stereospecific complexes. Both nitrogen atoms are sp³-hybridized and possess lone pairs of electrons, making them effective Lewis bases for coordinating to metal ions.

Synthesis and Characterization (Principles Only) of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. mdpi.com The choice of solvent (e.g., water, ethanol, acetonitrile) depends on the solubility of the reactants. The stoichiometry of the metal-to-ligand ratio is controlled to direct the formation of complexes with the desired number of ligands, such as [M(L)Cl₂], [M(L)₂]Cl₂, or [M(L)₃]Cl₃, where 'L' represents the this compound ligand.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the nitrogen atoms to the metal ion. Upon complexation, the stretching and bending vibrations of the N-H bonds in the ligand are shifted, typically to lower frequencies. The appearance of new absorption bands in the far-infrared region (typically 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.

Electronic (UV-Visible) Spectroscopy : For transition metal complexes, UV-Vis spectroscopy is employed to study the d-d electronic transitions. The energy and number of absorption bands provide information about the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar) and the ligand field strength. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zn(II), NMR spectroscopy is a powerful tool for structural elucidation in solution. Coordination to the metal ion causes significant changes in the chemical shifts of the ligand's proton and carbon atoms.

X-ray Crystallography : This is the definitive method for determining the precise three-dimensional structure of the complex in the solid state. It provides detailed information on bond lengths, bond angles, coordination geometry, and stereochemistry.

Other Techniques : Elemental analysis is used to confirm the empirical formula of the synthesized complex. Molar conductivity measurements in solution help to determine whether the complex is an electrolyte and the number of ions it dissociates into. Magnetic susceptibility measurements are used to determine the number of unpaired electrons in paramagnetic complexes, providing insight into the metal's oxidation state and electronic configuration.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II))

Transition metals in the +2 and +3 oxidation states readily form stable complexes with N-donor ligands like this compound.

Copper(II) : Cu(II) complexes with bidentate amine ligands typically exhibit square planar or tetragonally distorted octahedral geometries. It is expected to form complexes such as [Cu(L)₂]²⁺, which would have a characteristic blue or purple color.

Nickel(II) : Ni(II) can adopt various geometries, including octahedral (e.g., [Ni(L)₃]²⁺), which are typically green, and square planar (e.g., [Ni(L)₂]²⁺), which are often yellow, orange, or red. The specific geometry is influenced by factors such as reaction conditions and the nature of the counter-ion.

Cobalt(II) and Cobalt(III) : Co(II) (d⁷) commonly forms tetrahedral or octahedral complexes. These can often be oxidized in the presence of the amine ligand to form highly stable, kinetically inert octahedral Co(III) (d⁶) complexes, such as [Co(L)₃]³⁺. The use of chiral ligands with Co(III) has been explored to control stereochemistry. researchgate.net

Zinc(II) : As a d¹⁰ metal ion, Zn(II) forms colorless, diamagnetic complexes. It typically adopts a tetrahedral or octahedral coordination geometry, forming complexes like [Zn(L)₂]²⁺ or [Zn(L)₃]²⁺.

Main Group and Lanthanide Complexes

While less common than with transition metals, main group elements can also form coordination compounds with this compound. The bonding in these complexes is predominantly electrostatic in nature. Lanthanide ions are characterized by high coordination numbers (typically 8-10) and would likely coordinate multiple this compound ligands, along with solvent molecules or counter-ions, to satisfy their coordination sphere. The interaction is again primarily electrostatic.

Stereochemistry of Metal-2-(Pyrrolidin-2-yl)ethanamine Complexes

Ligand Chirality : The inherent (R) or (S) configuration of the ligand is the primary source of chirality. Using an enantiomerically pure ligand can lead to the stereoselective or stereospecific formation of a particular isomer of the metal complex.

Helical Chirality : In octahedral complexes with two or three bidentate ligands (e.g., [M(L)₃]ⁿ⁺), the non-planar chelate rings can be arranged in a right-handed (Δ) or left-handed (Λ) helical fashion around the metal ion. A single enantiomer of the ligand will often favor the formation of one helical isomer over the other.

Chelate Ring Conformation : The five-membered chelate ring is not planar and adopts a puckered conformation, which can be described as either δ (delta) or λ (lambda). The preferred conformation is often dictated by the configuration of the chiral center in the pyrrolidine ring to minimize steric strain.

Geometric Isomerism : In bis-chelate complexes like [M(L)₂(X)₂], where X is a monodentate ligand, cis and trans isomers are possible. In tris-chelate complexes [M(L)₃], facial (fac) and meridional (mer) isomers can form.

The interplay of these factors can lead to the formation of specific diastereomers with distinct physical and chemical properties.

Table 1: Potential Sources of Stereoisomerism in Octahedral Complexes of this compound. This table outlines the different factors that contribute to the complex stereochemistry of coordination compounds formed with this chiral ligand.

Electronic Structure and Bonding in this compound Coordination Compounds

The bonding between this compound and a metal ion is best described using Ligand Field Theory. The two nitrogen donor atoms act as σ-donors, donating their lone pairs of electrons into vacant d-orbitals of the transition metal ion to form coordinate covalent bonds.

As a saturated diamine, it is expected to be a moderately strong-field ligand, similar in nature to ethylenediamine. The interaction between the ligand's lone pairs and the metal's d-orbitals removes the degeneracy of the d-orbitals, splitting them into different energy levels. For an octahedral complex, they split into a lower-energy t₂g set and a higher-energy eg set. The energy separation between these sets is denoted as Δₒ (the ligand field splitting parameter).

The magnitude of Δₒ influences the electronic properties of the complex:

Color : The absorption of light to promote an electron from the t₂g to the eg orbitals (a d-d transition) is responsible for the color of most transition metal complexes. The energy of the absorbed light is related to the magnitude of Δₒ.

Magnetic Properties : For metal ions with d⁴ to d⁷ electron configurations, a large Δₒ (strong field) can cause electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin complex. A smaller Δₒ (weak field) allows electrons to occupy the higher-energy eg orbitals before pairing, leading to a high-spin complex.

The electronic structure is therefore a direct consequence of the interplay between the metal ion and the ligand field created by the coordinated this compound molecules.

Ligand Exchange Kinetics and Thermodynamics of this compound Complexes

The study of ligand exchange processes provides insight into the stability and reactivity of coordination complexes in solution.

Thermodynamics The thermodynamic stability of a metal complex is quantified by its formation constant (K_f) or stability constant (β). The complexation of a metal ion (M) with this compound (L) can be represented by stepwise equilibria:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)

Kinetics The kinetics of ligand exchange describe the rates and mechanisms by which a coordinated ligand is replaced by another ligand from the solution. The reactivity of metal-amine complexes varies widely. nih.gov

Labile Complexes : Complexes of metal ions like Cu(II), Zn(II), and high-spin Co(II) are typically labile, meaning they undergo rapid ligand exchange, often on the millisecond timescale or faster.

Inert Complexes : Complexes of ions like Co(III) and Cr(III) are kinetically inert, meaning ligand exchange reactions are extremely slow, with half-lives that can be hours, days, or even longer.

The mechanism of substitution can be associative (where the incoming ligand binds first to form an intermediate of higher coordination number), dissociative (where the outgoing ligand leaves first to form an intermediate of lower coordination number), or an interchange mechanism that is a concerted process. inorgchemres.org The specific pathway is influenced by the nature of the metal ion, the steric properties of the ligand, and the reaction conditions.

Table 2: Kinetic and Thermodynamic Concepts. This table summarizes the key differences between the thermodynamic stability and kinetic reactivity of metal complexes.

Compound Names

Table 3: List of chemical compounds mentioned in the article.

Applications of 2 Pyrrolidin 2 Yl Ethanamine in Catalysis

2-(Pyrrolidin-2-yl)ethanamine as an Organocatalyst or Precursor

Derivatives of this compound are quintessential organocatalysts, operating primarily through enamine or iminium ion intermediates. The pyrrolidine (B122466) nitrogen typically forms an enamine with a carbonyl donor, while the side chain, often modified into a functional group like an amide or sulfonamide, acts as a directing group, activating the acceptor molecule and controlling the stereochemical outcome via hydrogen bonding. nih.gov

Enantioselective Michael Additions

In the realm of conjugate additions, organocatalysts derived from the this compound framework have proven highly effective. These catalysts facilitate the Michael addition of aldehydes and ketones to nitroolefins, creating stereogenic centers with high fidelity. For instance, novel pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and successfully applied to the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee.

Another study utilized D-prolinamides, derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines, to catalyze the addition of aldehydes to β-nitroalkenes at ambient temperatures without the need for additives. These bifunctional catalysts employ the pyrrolidine nitrogen for enamine formation and the sulfonamide moiety for orienting the nitroalkene via hydrogen bonding, leading to effective stereocontrol.

Table 1: Organocatalyzed Enantioselective Michael Additions

| Catalyst Type | Reactants | Key Findings | Enantioselectivity (ee) |

|---|---|---|---|

| Pyrrolidine with C2-dioxolane moiety | Aldehydes + Nitroolefins | Bulky C2 substituent creates a sterically demanding environment for stereocontrol. | Up to 85% |

| D-Prolinamide derivative | Aldehydes + β-Nitroalkenes | Bifunctional activation via enamine and hydrogen bonding. Reaction proceeds at room temperature. | High (specific values vary with substrate) |

| Aminal-pyrrolidine | Propanal + trans-β-nitrostyrene | Effective catalyst, best results with catalyst 98a. | 79% |

| Aminal-pyrrolidine | Cyclohexanone + trans-β-nitrostyrene | Catalyst 98b provided the best stereoselectivity for ketone donors. | 80% |

Asymmetric Aldol (B89426) and Mannich Reactions

The Hajos–Parrish–Eder–Sauer–Wiechert reaction, an early example of an asymmetric intramolecular aldol reaction catalyzed by proline, laid the groundwork for the extensive use of pyrrolidine derivatives in similar transformations. mdpi.com Prolinamides and peptides incorporating the this compound structure are excellent catalysts for direct asymmetric aldol reactions. By combining prolinamide structures with a 2-pyrrolidinone scaffold, hybrid organocatalysts have been developed that show high yields and selectivities (up to 99% ee) in the aldol reaction between various ketones and aldehydes in both organic and aqueous media.

Similarly, in Mannich reactions, pyrrolidine-based catalysts are highly effective for the synthesis of chiral β-amino carbonyl compounds. (S)-Proline and its derivatives typically yield the syn-product with high diastereo- and enantioselectivity. The catalyst operates by forming an enamine with the aldehyde donor, which then attacks the imine acceptor. The stereochemical outcome is dictated by the catalyst's rigid structure, which favors a specific transition state. For example, the diamine (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, a close structural relative, has been used to catalyze the asymmetric Mannich reaction between cyclic ketimines and unmodified aldehydes.

Table 2: Asymmetric Aldol and Mannich Reactions

| Reaction | Catalyst Type | Reactants | Key Findings | Selectivity |

|---|---|---|---|---|

| Aldol Reaction | Prolinamide-2-pyrrolidinone hybrid | Ketones + Aldehydes | Effective in both organic solvents (petroleum ether) and brine. | Up to 97:3 dr, up to 99% ee |

| Aldol Reaction | H-Pro-Gly-D-Ala-OH (Tripeptide) | Isatins + Acetone | Presence of a D-amino acid induces a specific conformation leading to high enantioselectivity. | Up to 97% ee |

| Mannich Reaction | (S)-Proline derivatives | Aldehydes + α-Imino ethyl glyoxylate | Catalyst forms an enamine, leading to predominantly syn-products. | High dr and ee |

Transfer Hydrogenations and Reductions

The pyrrolidine motif is also instrumental in organocatalytic reduction reactions. In transfer hydrogenation, a secondary amine catalyst activates an α,β-unsaturated aldehyde by forming a transient iminium ion. This activation lowers the LUMO of the substrate, facilitating hydride transfer from a donor like a Hantzsch ester or dihydro-benzylnicotinamide (BNAH). A biotin-tethered pyrrolidine catalyst, when hosted within the protein streptavidin, has been shown to mediate the transfer hydrogenation of cinnamaldehyde and its analogues with nearly quantitative conversion. This hybrid catalyst system demonstrates enzyme-like behavior, with the protein host providing a chiral microenvironment that influences the reaction.

This compound as a Chiral Ligand in Metal-Catalyzed Reactions

The diamine structure of this compound and its derivatives makes it an attractive candidate for use as a chiral ligand in transition metal catalysis. The two nitrogen atoms can chelate to a metal center, creating a stable chiral complex that can induce enantioselectivity in a variety of transformations.

Asymmetric Hydrogenation and Hydrosilylation

While the direct use of this compound as a ligand is not extensively documented for these specific reactions, more complex ligands incorporating the chiral pyrrolidine backbone are highly effective. For instance, novel PNNP ligands with a pyrrolidine core have been synthesized and applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net Similarly, pyrrolidine-based P,O-ligands derived from carbohydrates have been used in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins, achieving enantioselectivities up to 99% ee. researchgate.net In these systems, the pyrrolidine ring serves as a rigid scaffold to precisely orient the catalytically active metal center and the substrate, thereby controlling the stereochemical outcome of the hydride or silyl transfer. Ferrocene-based ligands containing a pyrrolidine moiety have also been developed for rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, yielding products with excellent enantioselectivities (>99.9% ee). nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

In the field of palladium-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the catalytic species and influencing reactivity and selectivity. Chiral ligands containing the pyrrolidine scaffold have been developed for certain types of cross-coupling. For example, a series of amine-imine bidentate ligands based on a trans-2,5-disubstituted pyrrolidine core have been prepared and used in the palladium-catalyzed allylic alkylation, a reaction related to cross-coupling. researchgate.net

However, the application of this compound or its simple derivatives as the primary chiral ligand in the canonical Suzuki, Heck, and Sonogashira reactions is not a widely reported strategy. The development in this area has largely focused on phosphine ligands, N-heterocyclic carbenes (NHCs), and other ligand classes. nih.gov While some research has explored the use of a Pd(L-proline)₂ complex as a catalyst for Heck reactions in aqueous media, showcasing the potential of related structures, the use of ligands derived directly from this compound in these specific, widely-used cross-coupling reactions remains a less explored area. organic-chemistry.org The focus has often been on the synthesis of chiral pyrrolidines via cross-coupling rather than their use as ligands to catalyze these reactions. whiterose.ac.uk

Enantioselective Ring-Opening Polymerizations

Enantioselective ring-opening polymerization (ROP) is a powerful method for producing stereoregular and biodegradable polymers from racemic cyclic monomers. The stereochemistry of the resulting polymer is dictated by the chiral catalyst, which selectively polymerizes one enantiomer of the monomer over the other.

A thorough review of the scientific literature reveals a notable absence of studies specifically employing this compound or its direct derivatives as the primary catalytic species for the enantioselective ring-opening polymerization of cyclic esters, such as lactide or β-butyrolactone. While the broader class of chiral diamines and amino alcohols derived from proline have been investigated in this context, specific data on the performance of this compound, including details on monomer scope, catalyst efficiency, and the properties of the resulting polymers, are not available in published research. Consequently, there are no established research findings or data tables to present for this specific application.

Catalyst Immobilization Strategies for this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practicality in industrial processes by facilitating catalyst separation and recycling. Common supports include inorganic materials like silica (B1680970) and organic polymers.

In the context of this compound, the scientific literature does not provide specific examples or detailed studies on the immobilization of its catalytic derivatives. While general methodologies for anchoring pyrrolidine-based catalysts to various supports have been developed, the application of these techniques to catalysts derived from this compound has not been documented. Research on this topic would typically involve the functionalization of the pyrrolidine or ethanamine moiety to enable covalent attachment to a support material. However, specific research findings, including the types of supports used, the linking strategies employed, and the performance of the resulting heterogeneous catalysts, are not available for this particular compound.

Mechanistic Investigations of Catalytic Cycles Involving this compound

Understanding the mechanistic pathway of a catalytic reaction is fundamental to optimizing catalyst performance and reaction conditions. Such studies often involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling to elucidate the elementary steps of the catalytic cycle, including substrate coordination, bond activation, and product release.

For catalytic systems involving this compound, there is a lack of specific mechanistic investigations in the published literature. While the compound's structure, featuring a chiral pyrrolidine ring and a primary amine, suggests potential for forming well-defined metal complexes or acting as a bifunctional organocatalyst, detailed studies elucidating its role in a complete catalytic cycle are absent. Therefore, information regarding key catalytic intermediates, transition state structures, and kinetic profiles for reactions catalyzed by this compound or its derivatives is not currently available.

Analytical Methodologies for 2 Pyrrolidin 2 Yl Ethanamine Characterization

Spectroscopic Techniques (Principles Only) for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with a molecule, providing detailed information about its structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei, such as hydrogen-1 (¹H) and carbon-13 (¹³C). technologynetworks.comlongdom.org The underlying principle is that these nuclei possess a quantum mechanical property called spin, which generates a magnetic moment. longdom.orglibretexts.org When placed in a strong external magnetic field, these nuclear magnets align either with or against the field, creating distinct energy states. longdom.orglibretexts.org

By applying a radiofrequency pulse, the nuclei can be excited from the lower energy state to the higher one. longdom.org When the nuclei relax back to the lower state, they emit a signal that is detected and converted into an NMR spectrum. longdom.org The exact frequency at which a nucleus resonates is highly dependent on its local chemical environment, an effect known as the chemical shift. This allows chemists to distinguish between different atoms within a molecule.

For 2-(Pyrrolidin-2-yl)ethanamine, ¹H and ¹³C NMR would provide critical structural information:

¹H NMR: Would reveal the number of different proton environments, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin splitting).

¹³C NMR: Would show the number of unique carbon atoms in the molecule, providing a carbon "fingerprint."

Two-dimensional (2D) NMR experiments can further establish correlations between different nuclei to piece together the complete molecular structure. technologynetworks.com

| NMR Principle | Application to this compound Characterization |

| Nuclear Spin | The ¹H and ¹³C nuclei in the molecule are NMR-active (spin I ≠ 0) and can be detected. technologynetworks.com |

| Chemical Shift | Protons and carbons in the pyrrolidine (B122466) ring, ethyl chain, and near the two different nitrogen atoms will have distinct chemical shifts, indicating their unique electronic environments. |

| Integration | The area under each ¹H NMR signal is proportional to the number of protons generating that signal, confirming the number of hydrogens in each part of the molecule. technologynetworks.com |

| Spin-Spin Coupling | Splitting patterns of ¹H NMR signals reveal how many protons are on adjacent atoms, helping to establish the connectivity of the ethylamine (B1201723) side chain to the pyrrolidine ring. libretexts.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The principle is based on the fact that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the energy at frequencies that match its natural vibrational modes (e.g., stretching, bending).

An IR spectrum is a plot of absorbance (or transmittance) versus the frequency of light (typically expressed as wavenumber, cm⁻¹). Specific functional groups give rise to characteristic absorption bands in predictable regions of the spectrum. For this compound, IR spectroscopy would be expected to identify key functional groups. For instance, the N-H bonds of the primary amine would have characteristic stretching vibrations, as would the C-H bonds of the aliphatic parts of the molecule and the C-N bonds. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (typically two bands) |

| Aliphatic Amine | C-N Stretch | 1020-1250 |

| Alkane | C-H Stretch | 2850-3000 |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1590-1650 |

Mass Spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ions. The basic principle involves ionizing a chemical compound to generate charged molecules or molecular fragments and then separating these ions based on their m/z ratio. docbrown.info The result is a mass spectrum, which plots ion intensity as a function of the mass-to-charge ratio.

This technique provides two critical pieces of information for structural elucidation:

Molecular Weight: The ion with the highest m/z value is often the molecular ion (M+), which corresponds to the intact molecule with one electron removed. Its mass provides the molecular weight of the compound.

Fragmentation Pattern: Under the high energy of ionization, the molecular ion often breaks apart into smaller, characteristic fragment ions. docbrown.info The pattern of these fragments serves as a molecular fingerprint and provides clues about the molecule's structure. Amines, for instance, characteristically undergo alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. docbrown.info

For this compound, the mass spectrum would confirm its molecular weight of 114.19 g/mol and show specific fragment ions resulting from the cleavage of the pyrrolidine ring or the ethylamine side chain. nih.govpharmaffiliates.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. The principle involves the transition of electrons from a lower energy ground state to a higher energy excited state upon absorbing light of a specific wavelength. The types of electronic transitions possible depend on the molecule's structure.

Saturated compounds containing atoms with non-bonding electrons (lone pairs), such as the nitrogen in amines, can undergo n → σ* (non-bonding to sigma antibonding) transitions. These transitions typically occur in the UV region of the spectrum. Compounds with conjugated systems (alternating single and double bonds) absorb strongly in the UV-Vis region. Since this compound is a saturated aliphatic amine lacking significant chromophores, it is expected to exhibit only weak absorptions in the far UV region and would likely be transparent in the near-UV and visible regions. nist.gov

Chromatographic Separation and Purity Assessment (Principles Only)

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a powerful chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. ccsknowledge.com The principle of separation in GC is based on the differential partitioning of the sample components between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a long, thin tube called a column. ccsknowledge.com

Components of the sample that are more volatile and have weaker interactions with the stationary phase will travel through the column faster and thus have a shorter retention time. ccsknowledge.com A detector at the end of the column records the time and amount of each component emerging. For purity assessment, a pure sample of this compound would ideally produce a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities. researchgate.net